Cas no 1247131-90-3 (4-Hydroxy-6-methylheptanoic acid)

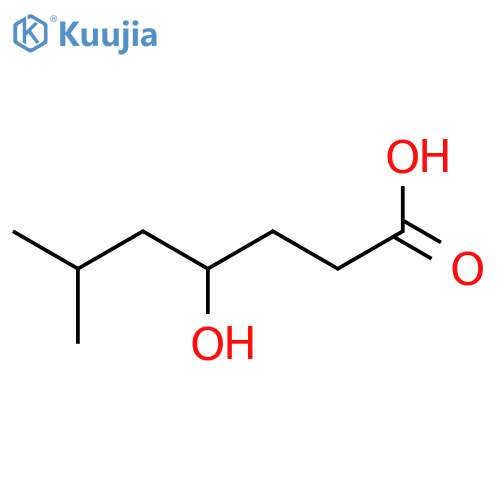

1247131-90-3 structure

商品名:4-Hydroxy-6-methylheptanoic acid

4-Hydroxy-6-methylheptanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-6-methylheptanoic acid

- AKOS010914999

- 1247131-90-3

- SCHEMBL3901922

- EN300-1296776

- DB-332336

-

- インチ: InChI=1S/C8H16O3/c1-6(2)5-7(9)3-4-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)

- InChIKey: SOJRFKGZEZXLCW-UHFFFAOYSA-N

- ほほえんだ: CC(C)CC(CCC(=O)O)O

計算された属性

- せいみつぶんしりょう: 160.11

- どういたいしつりょう: 160.11

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

4-Hydroxy-6-methylheptanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1296776-10000mg |

4-hydroxy-6-methylheptanoic acid |

1247131-90-3 | 10000mg |

$3007.0 | 2023-09-30 | ||

| Enamine | EN300-1296776-50mg |

4-hydroxy-6-methylheptanoic acid |

1247131-90-3 | 50mg |

$587.0 | 2023-09-30 | ||

| Enamine | EN300-1296776-1000mg |

4-hydroxy-6-methylheptanoic acid |

1247131-90-3 | 1000mg |

$699.0 | 2023-09-30 | ||

| Enamine | EN300-1296776-500mg |

4-hydroxy-6-methylheptanoic acid |

1247131-90-3 | 500mg |

$671.0 | 2023-09-30 | ||

| Enamine | EN300-1296776-2500mg |

4-hydroxy-6-methylheptanoic acid |

1247131-90-3 | 2500mg |

$1370.0 | 2023-09-30 | ||

| Enamine | EN300-1296776-100mg |

4-hydroxy-6-methylheptanoic acid |

1247131-90-3 | 100mg |

$615.0 | 2023-09-30 | ||

| Enamine | EN300-1296776-250mg |

4-hydroxy-6-methylheptanoic acid |

1247131-90-3 | 250mg |

$642.0 | 2023-09-30 | ||

| Enamine | EN300-1296776-1.0g |

4-hydroxy-6-methylheptanoic acid |

1247131-90-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1296776-5000mg |

4-hydroxy-6-methylheptanoic acid |

1247131-90-3 | 5000mg |

$2028.0 | 2023-09-30 |

4-Hydroxy-6-methylheptanoic acid 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1247131-90-3 (4-Hydroxy-6-methylheptanoic acid) 関連製品

- 30399-84-9(Isooctadecanoic acid)

- 646-07-1(4-Methylpentanoic acid)

- 26896-18-4(Isononanoic acid)

- 106-14-9(12-Hydroxyoctadecanoic acid)

- 626-51-7(3-Methylglutaric acid)

- 54947-74-9(4-Methyloctanoic acid)

- 1730-92-3((3S)-3-methylpentanoic acid)

- 3058-01-3(3-Methyladipic acid)

- 16493-80-4(4-Ethyloctanoic acid)

- 105-43-1(3-methylpentanoic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量